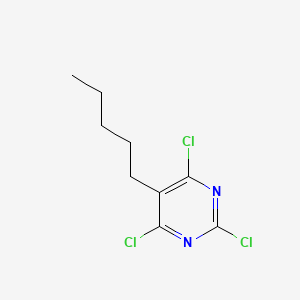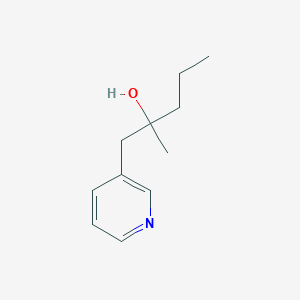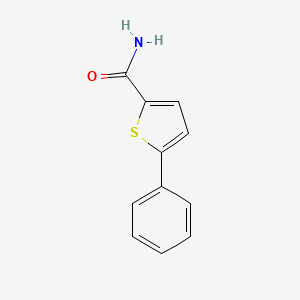
3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol is a chemical compound that belongs to the class of organic compounds known as azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to a propanol moiety, which is further substituted with a 2-methylazepan-1-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylpropan-1-ol with 2-methylazepane under specific reaction conditions. The reaction typically requires the use of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process may include continuous flow reactors, automated control systems, and purification steps to ensure the consistent quality of the final product. Industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol has a wide range of scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The molecular targets and pathways involved depend on the specific application and context of use. Detailed studies on the compound’s mechanism of action provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylazepan-1-yl)-1-phenylpropan-1-one
- 3-(2-Methylazepan-1-yl)-1-phenylpropan-2-ol
- 3-(2-Methylazepan-1-yl)-1-phenylpropan-1-amine
Uniqueness
Compared to similar compounds, 3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol exhibits unique properties due to the presence of the hydroxyl group on the propanol moiety. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various chemical and biological applications. The specific arrangement of the azepane and phenyl groups also contributes to its distinct chemical behavior and interactions.
Properties
CAS No. |
7468-19-1 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
3-(2-methylazepan-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C16H25NO/c1-14-8-4-3-7-12-17(14)13-11-16(18)15-9-5-2-6-10-15/h2,5-6,9-10,14,16,18H,3-4,7-8,11-13H2,1H3 |
InChI Key |
KWHKVRPCRAWUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCN1CCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)


![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)

![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)


